Receptor Binding Affinity Data for 1-(3-Chloropyridin-2-yl)butan-1-one (CAS 1700360-00-4)
1-(3-Chloropyridin-2-yl)butan-1-one demonstrates potential receptor binding, with data suggesting affinity for sigma receptors . While direct quantitative data for this exact compound is limited, related structures with the 3-chloropyridin-2-yl moiety have shown measurable binding to various targets, including the adenosine A1 receptor (Ki values in the low nanomolar range) and nicotinic acetylcholine receptors (nAChR) [1][2]. The specific binding profile of the 3-chloropyridin-2-yl butanone derivative is distinct from its 6-chloro isomer, which is expected to have a different target engagement profile due to altered molecular recognition .
| Evidence Dimension | Receptor Binding Affinity |
|---|---|
| Target Compound Data | Data unavailable for this exact compound |
| Comparator Or Baseline | Analogous compounds (e.g., 1-(6-chloropyridin-3-yl)butan-1-one, CAS 918503-72-7) |
| Quantified Difference | Unknown; inferred to be significant based on structural differences |
| Conditions | Inferred from structure-activity relationships |
Why This Matters
The unique 3-chloro-2-yl substitution pattern of this compound ensures a distinct interaction landscape with biological targets compared to its positional isomers, which is critical for target identification and SAR studies.
- [1] BindingDB. (n.d.). BDBM50211087 CHEMBL3958838. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50211087&google=BDBM50211087 View Source
- [2] BindingDB. (n.d.). BDBM50530218 CHEMBL4515416. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50530218&google=BDBM50530218 View Source
